molecular formula C21H24FN3O5S B12412015 N-Desmethyl Rosuvastatin Lactone-d6

N-Desmethyl Rosuvastatin Lactone-d6

Cat. No.: B12412015
M. Wt: 455.5 g/mol
InChI Key: WSCHZXKSCWERQN-PACSMVILSA-N
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Description

N-Desmethyl Rosuvastatin Lactone-d6 is a deuterium-labeled derivative of N-desmethyl rosuvastatin lactone. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its metabolic pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Rosuvastatin Lactone-d6 involves multiple steps, starting from the parent compound, rosuvastatin. The process includes the dealkylation of rosuvastatin to form N-desmethyl rosuvastatin, followed by lactonization to produce N-desmethyl rosuvastatin lactone. The final step involves the incorporation of deuterium atoms to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Rosuvastatin Lactone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

N-Desmethyl Rosuvastatin Lactone-d6 is widely used in scientific research, particularly in:

Mechanism of Action

N-Desmethyl Rosuvastatin Lactone-d6, like its parent compound rosuvastatin, acts as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Rosuvastatin Lactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and quantify the compound in biological systems, offering more accurate and reliable data in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]methanesulfonamide

InChI

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m0/s1/i1D3,2D3

InChI Key

WSCHZXKSCWERQN-PACSMVILSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C

Origin of Product

United States

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